molecular formula C14H11NO2S2 B2568644 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole CAS No. 860789-59-9

1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole

Cat. No. B2568644
CAS RN: 860789-59-9
M. Wt: 289.37
InChI Key: MLJCVEIWVSOHQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole” has been reported in the literature. For instance, 1- (Phenylsulfonyl)pyrrole may be used in the synthesis of 1- (phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1- (phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H11NO2S2 . Its average mass is 289.373 Da and its monoisotopic mass is 289.023132 Da .

Scientific Research Applications

Scientific Research Applications of 1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole

Environmental Impact and Degradation Pathways this compound, due to its unique chemical structure, may have potential applications in environmental science, particularly related to the degradation pathways of polyfluoroalkyl chemicals. These chemicals, including perfluoroalkyl acids (PFAAs), are of significant environmental concern due to their persistence and toxicological profiles. Studies have explored microbial and environmental degradation mechanisms that could potentially apply to compounds like this compound, aiming to understand their fate and effects in the environment and to develop strategies for mitigating pollution (Liu & Avendaño, 2013).

Supramolecular Chemistry The compound's structural features suggest its relevance in the field of supramolecular chemistry, specifically in the design of supramolecular capsules. Calixpyrroles, which share structural similarities with this compound, have been utilized in constructing molecular capsules via self-assembly processes. These capsules can encapsulate various molecules, showing potential applications in drug delivery, molecular recognition, and sensor design (Ballester, 2011).

Pharmacological Applications Derivatives of pyrrole, a core component of this compound, have been extensively studied for their bioactivity, underscoring the potential pharmacological applications of this compound. Pyrrole-based compounds are recognized for their anticancer, antimicrobial, and antiviral properties, attributed to their ability to target specific biological mechanisms. These findings emphasize the importance of the pyrrole moiety in drug development and the potential of this compound derivatives in contributing to new therapeutic agents (Li Petri et al., 2020).

Environmental Persistence and Human Exposure Compounds like this compound may also be studied in the context of environmental persistence and human exposure to per- and polyfluoroalkyl substances (PFAS). Research into PFAS, substances with similar stability and environmental persistence characteristics, highlights the importance of understanding the distribution, bioaccumulation, and potential health impacts of persistent organic pollutants. This research direction could provide valuable insights into managing and mitigating risks associated with chemical exposure (Domingo & Nadal, 2019).

properties

IUPAC Name

1-[4-(benzenesulfonyl)thiophen-3-yl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-19(17,12-6-2-1-3-7-12)14-11-18-10-13(14)15-8-4-5-9-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJCVEIWVSOHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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